6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Description
Properties
CAS No. |
852153-35-6 |
|---|---|
Molecular Formula |
C22H18ClN5O4S |
Molecular Weight |
483.93 |
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H18ClN5O4S/c1-32-17-8-6-16(7-9-17)28-19(10-15-11-20(30)25-21(31)24-15)26-27-22(28)33-12-18(29)13-2-4-14(23)5-3-13/h2-9,11H,10,12H2,1H3,(H2,24,25,30,31) |
InChI Key |
HYQIRENPMYMLKT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a complex organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates multiple functional groups, including triazole and pyrimidine rings, which are known for their diverse biological properties. This article aims to explore the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure
The IUPAC name of the compound indicates its structural complexity. The molecular formula is , with a molecular weight of approximately 490.9 g/mol. The compound features:
- A triazole ring , which is known for its role in various biological activities.
- A pyrimidine ring , contributing to the compound's pharmacological properties.
- A chlorophenyl group , which enhances hydrophobic interactions and binding affinity.
Structural Representation
Anticancer Properties
Research has shown that compounds with similar structural motifs exhibit potent anticancer activity. For instance, studies have indicated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been tested against several cancer cell lines, showing significant inhibition rates.
- Mechanism of Action : It is believed that the triazole and pyrimidine moieties interact with specific enzymes or receptors involved in cell cycle regulation.
Case Study: Anticancer Screening
In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity on multicellular spheroids. The results indicated that derivatives similar to the target compound demonstrated IC50 values in low micromolar ranges against various cancer cell lines (e.g., HT29 and A431) .
Antiviral Activity
The antiviral potential of triazole-containing compounds has been documented extensively. The unique structure of this compound may allow it to act as an inhibitor against viral replication:
- Mechanism : The interaction with viral enzymes could prevent the replication cycle.
- Preclinical Studies : Preliminary evaluations suggest potential effectiveness against RNA viruses.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest:
- Myeloperoxidase (MPO) Inhibition : Similar compounds have shown selectivity in inhibiting MPO, which plays a role in inflammatory diseases .
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Myeloperoxidase | Selective Inhibition | |
| Cancer Cell Lines | IC50 Values < 10 µM |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The triazole and pyrimidine rings can form hydrogen bonds with active sites on target enzymes.
- Hydrophobic Interactions : The chlorophenyl group enhances binding through hydrophobic interactions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds known for their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Chlorophenyl group | Antiviral |
| 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole | Alkylthio group | Anticancer |
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity :
- Several studies have indicated that compounds similar to this pyrimidine derivative exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly noted for enhancing antifungal activity against various strains of fungi and yeasts. Research has shown that derivatives of pyrimidine can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
-
Anticancer Properties :
- The compound's structure suggests potential anticancer activity due to the presence of functional groups that may interact with biological targets involved in cancer proliferation. Preliminary studies have indicated that similar pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .
- Anti-inflammatory Effects :
Agricultural Applications
-
Pesticidal Activity :
- The compound's structural characteristics may lend themselves to use as a pesticide or herbicide. Research indicates that certain triazole derivatives are effective against a variety of plant pathogens, including fungi that cause crop diseases. The incorporation of chlorophenyl and sulfanyl groups may enhance the efficacy and specificity of such compounds against specific pests .
-
Plant Growth Regulation :
- Some studies suggest that compounds with similar structures can act as plant growth regulators, promoting or inhibiting growth depending on concentration and application method. This could lead to improved agricultural yields and healthier crops.
Case Studies
-
Antimicrobial Testing :
A study conducted on a series of pyrimidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy . -
Cancer Cell Line Studies :
In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with similar structures could inhibit cell proliferation significantly, suggesting potential for further development as anticancer agents.
Preparation Methods
Preparation of 4-(4-Methoxyphenyl)-1,2,4-triazole-3-thiol
Step 1 : Condensation of 4-methoxyphenylhydrazine with thiocarbohydrazide in ethanol under reflux yields 1-(4-methoxyphenyl)-2-thiocarbamoylhydrazine .
Step 2 : Cyclization using aqueous HCl at 80°C forms the triazole-thiol intermediate.
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiocarbohydrazide | Ethanol | Reflux | 6 hr | 78% |
| HCl (conc.) | H2O | 80°C | 2 hr | 85% |
Introduction of the Sulfanyl Group
The 5-position sulfanyl group is installed via a disulfide intermediate or direct alkylation.
Alkylation with 2-(4-Chlorophenyl)-2-oxoethyl bromide
Step 1 : Synthesis of 2-(4-chlorophenyl)-2-oxoethyl bromide by treating 4-chlorophenylglyoxal with HBr in acetic acid.
Step 2 : Reaction of the triazole-thiol with the α-bromo ketone in DMF using K2CO3 as base.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
Triazole Core Formation : Condensation of 4-methoxyphenylthiosemicarbazide with 2-(4-chlorophenyl)-2-oxoethyl chloride under reflux in ethanol (80°C, 12 h) to yield the 1,2,4-triazole intermediate .
Pyrimidine Functionalization : Alkylation of 1H-pyrimidine-2,4-dione with the triazole intermediate using K₂CO₃ in DMF (60°C, 6 h), followed by purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Look for characteristic peaks:
- Pyrimidine-dione protons at δ 10.5–11.2 ppm (NH) and δ 5.8–6.2 ppm (CH₂) .
- Triazole aromatic protons (4-methoxyphenyl) at δ 7.2–7.8 ppm .
- FT-IR : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and sulfanyl (S–C) at 650–700 cm⁻¹ .
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., monoclinic P2₁/c space group with Z = 4) .
Advanced Research Questions
Q. What strategies resolve low yields during the alkylation step of the pyrimidine core?
- Methodological Answer :
- Optimize Reaction Conditions :
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of the triazole intermediate in DMF .
- Increase reaction time to 8–10 h and monitor progress via TLC.
- Purification Challenges : Replace column chromatography with recrystallization (ethanol/water) to improve recovery (yields increase by 15–20%) .
- Data Contradiction : Some studies report lower yields (30–40%) due to steric hindrance from the 4-methoxyphenyl group. Mitigate this by pre-activating the pyrimidine core with NaH .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs by replacing the 4-chlorophenyl group with 4-fluorophenyl or 4-methylphenyl. Evaluate antimicrobial activity via MIC assays against S. aureus and E. coli .
- Key Findings :
- 4-Chlorophenyl : MIC = 8 µg/mL (Gram-positive), 16 µg/mL (Gram-negative).
- 4-Methoxyphenyl : Reduced activity (MIC = 32 µg/mL), suggesting electron-withdrawing groups enhance potency .
- Mechanistic Insight : Molecular docking (PDB: 3GCS) shows the 4-chlorophenyl group forms hydrophobic interactions with bacterial DNA gyrase .
Q. What are the challenges in analyzing stability under physiological conditions?
- Methodological Answer :
- Degradation Studies :
- Incubate the compound in PBS (pH 7.4, 37°C) for 24 h. Monitor degradation via LC-MS.
- Major Degradation Pathway : Hydrolysis of the sulfanyl group (t₁/₂ = 6.5 h), forming a disulfide byproduct .
- Mitigation : Co-formulate with antioxidants (e.g., ascorbic acid) to extend stability (t₁/₂ = 12.3 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
